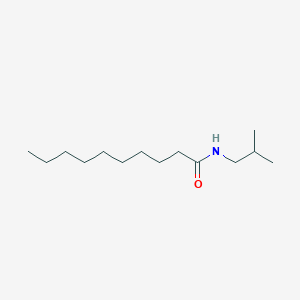

N-isobutyl-decanamide

Beschreibung

Classification and Structural Context within Alkamides and N-Acylethanolamines

N-Isobutyl decanamide (B1670024) is classified as a saturated alkamide. nih.govplos.org Alkamides are a group of naturally occurring fatty acid amides characterized by a fatty acid chain linked to an amine via an amide bond. herbalanalysis.co.uk Structurally, N-isobutyl decanamide consists of a 10-carbon saturated acyl chain (decanoyl group) attached to an isobutylamine (B53898) moiety. herbalanalysis.co.uk This structure distinguishes it from unsaturated alkamides, such as its precursor affinin, which contains double bonds in its acyl chain. mdpi.comresearchgate.net

Table 1: Chemical Properties of N-Isobutyl Decanamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-methylpropyl)decanamide | nih.govmedkoo.com |

| Molecular Formula | C14H29NO | nih.govmedkoo.com |

| Molecular Weight | 227.39 g/mol | nih.gov |

| Synonyms | N-Isobutyl N-decanamide, Decanamide, N-(2-methylpropyl)- | medkoo.com |

Historical Perspective of its Discovery and Research Significance

N-isobutyl decanamide has been identified as a naturally occurring compound in several plant species, including Acmella radicans and Cissampelos glaberrima. nih.govplos.orgoup.com It can also be synthesized through the catalytic reduction of affinin (N-isobutyl-2E,6Z,8E-decatrienamide), a more abundant unsaturated alkamide found in plants like Heliopsis longipes. nih.govresearchgate.netresearchgate.net

The research significance of N-isobutyl decanamide stems from its potent biological activity, particularly in regulating plant growth and development. Studies using the model plant Arabidopsis thaliana have been pivotal in elucidating its function. Research has consistently shown that N-isobutyl decanamide is a powerful modulator of root system architecture. nih.govscispace.com Specifically, it inhibits the growth of the primary root while strongly promoting the formation and emergence of lateral and adventitious roots. oup.comscispace.comoup.com

In comparative studies evaluating a range of natural and synthetic alkamides and NAEs, N-isobutyl decanamide was frequently identified as the most active compound for inducing these changes in root development. nih.govplos.orgherbalanalysis.co.ukoup.com This high potency has made it a valuable chemical tool for investigating the signaling pathways that govern root morphology.

Further research has revealed that the developmental effects of N-isobutyl decanamide are linked to major plant signaling pathways. Its application leads to an accumulation of nitric oxide (NO) in the roots, a key signaling molecule involved in lateral root emergence. scispace.comoup.comnih.govresearchgate.net Furthermore, N-isobutyl decanamide has been shown to activate the biosynthesis and signaling pathways of jasmonic acid (JA), a hormone crucial for plant defense responses. nih.govnih.govresearchgate.net This dual role in development and defense highlights its importance as a versatile signaling molecule. Its effects on cell division and differentiation have also been linked to cytokinin signaling pathways. oup.comnih.govnih.gov

Table 2: Comparative Effects of N-Isobutyl Decanamide and Related Compounds on Arabidopsis Root Development

| Compound | Effect on Primary Root Growth | Effect on Lateral Root Formation | Relative Potency |

|---|---|---|---|

| N-Isobutyl Decanamide | Inhibitory | Promotive | High nih.govplos.orgoup.com |

| Affinin (unsaturated precursor) | Inhibitory | Promotive | Moderate to High researchgate.netoup.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73785-31-6 |

|---|---|

Molekularformel |

C14H29NO |

Molekulargewicht |

227.39 g/mol |

IUPAC-Name |

N-(2-methylpropyl)decanamide |

InChI |

InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h13H,4-12H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

JIOJLCAPGHFHDI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(=O)NCC(C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

73785-31-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-Isobutyl decanamide; N-Isobutyl N-decanamide; Decanamide, N-(2-methylpropyl)-; N-(2-Methylpropyl)decanamide. |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of N Isobutyl Decanamide in Biological Systems

Plant Species as Natural Sources

N-Isobutyl decanamide (B1670024) has been identified in several plant species, primarily within the Asteraceae family, but also in other distinct plant families. Research has confirmed its presence through various analytical methods, establishing these plants as natural sources of this compound.

Identification in Asteraceae Family Plants

The Asteraceae family, one of the largest families of flowering plants, is a significant source of N-Isobutyl decanamide and related alkamides.

Heliopsis longipes : This plant is well-known for producing a variety of alkamides, predominantly in its roots. mdpi.com The most abundant alkamide is affinin. peerj.com While N-Isobutyl decanamide itself is not the primary alkamide, it has been used as a structural analog in research on H. longipes due to its close chemical relationship to the naturally occurring compounds. mdpi.com Specifically, it has been prepared by the chemical reduction of affinin for experimental purposes. nih.gov

Acmella radicans : This species is a confirmed natural source of N-Isobutyl decanamide. researchgate.net Studies have identified its presence, highlighting the role of the Acmella genus as a producer of various alkamides. researchgate.netresearchgate.net

Presence in Other Plant Families

Beyond the Asteraceae family, N-Isobutyl decanamide has been isolated from other plant families, indicating a broader distribution.

Cissampelos glaberrima : Belonging to the Menispermaceae family, the roots of this plant have been found to contain N-Isobutyl decanamide. researchgate.netnih.gov A study identified decanoic acid isobutylamide (another name for N-Isobutyl decanamide) by mass spectrometry in the roots of this species. nih.gov

Table 1: Natural Plant Sources of N-Isobutyl Decanamide

| Family | Species | Common Name | Reference(s) |

|---|---|---|---|

| Asteraceae | Heliopsis longipes | Chilcuague, Golden Root | mdpi.compeerj.comnih.gov |

| Asteraceae | Acmella radicans | Toothache Plant | researchgate.netresearchgate.netresearchgate.net |

| Menispermaceae | Cissampelos glaberrima | - | researchgate.netnih.gov |

Tissue-Specific Localization within Plants

The distribution of N-Isobutyl decanamide and related alkamides is not uniform throughout the plant. These compounds tend to accumulate in specific tissues and even in particular subcellular compartments, suggesting specialized roles in plant physiology and defense.

Distribution in Root Tissues

Roots are a primary site for the synthesis and accumulation of alkamides in many producer plants.

In Heliopsis longipes , alkamides are predominantly found in the roots, where they can constitute a significant portion of the tissue's chemical profile. mdpi.compeerj.com

The identification of N-Isobutyl decanamide in Cissampelos glaberrima was specifically from its root tissues. nih.gov

The compound's role in influencing root system architecture, such as promoting lateral root development, has been extensively studied, further linking its presence and activity to root tissues. researchgate.net

Localization in Seed Structures

Recent research has expanded the known locations of alkamides to include seed structures, where they may play a role in germination or defense.

In Heliopsis longipes , alkamides have been identified for the first time in its seeds (cypselae). mdpi.comnih.govresearcher.life

Microscopic analysis has revealed that these alkamides are specifically localized within the cotyledons , the embryonic leaves of the seed. mdpi.comnih.gov

Intracellular Compartmentation

At a subcellular level, alkamides are sequestered in specific organelles. This compartmentation is crucial for their storage and function, preventing potential toxicity to the plant's own cells.

Within the cotyledons of Heliopsis longipes seeds, alkamides are specifically compartmentalized in lipid bodies . mdpi.comnih.govresearcher.life These organelles are primarily responsible for storing energy-rich triglycerides, suggesting a potential dual role for these structures in both energy storage and chemical defense. nih.gov

**Table 2: Tissue and Subcellular Localization of Related Alkamides in *Heliopsis longipes***

| Plant Structure | Tissue/Organelle | Compound Type | Reference(s) |

|---|---|---|---|

| Underground | Root | Alkamides (e.g., Affinin) | mdpi.compeerj.com |

| Seed (Cypsela) | Cotyledons | Alkamides (e.g., Affinin) | mdpi.comnih.govnih.gov |

| Seed (Cypsela) | Lipid Bodies | Alkamides (e.g., Affinin) | mdpi.comnih.govresearcher.lifenih.gov |

Biosynthetic and Metabolic Pathways of N Isobutyl Decanamide

Proposed Biosynthetic Pathways in Plantae

The precise enzymatic pathways for the biosynthesis of N-isobutyl decanamide (B1670024) and other alkamides in plants are not yet fully elucidated. oup.comaocs.org However, research suggests that their origins are distinct from other well-characterized lipid signaling molecules.

Despite the identification of numerous alkamides in various plant species, a definitive in vivo enzymatic pathway for their synthesis has not been described. aocs.org The biosynthesis of alkamides is thought to involve the condensation of a fatty acid-derived acyl chain with an amine. researchgate.netmdpi.com For many alkamides, the fatty acid portion originates from unsaturated fatty acids like oleic, linoleic, and linolenic acids through processes of chain shortening and modification. researchgate.net However, the specific enzymes and regulatory mechanisms governing the formation of the C10 acyl chain of N-isobutyl decanamide and its subsequent amidation with isobutylamine (B53898) remain an active area of investigation. nih.gov Some studies propose that the acyl chain may be synthesized via a polyketide synthase-mediated pathway, while the isobutyl amine moiety is likely derived from the amino acid valine. aocs.orgnih.govfrontiersin.org

The biosynthesis of N-isobutyl decanamide is considered to be distinct from that of N-acylethanolamines (NAEs). NAEs are typically formed through the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) by a phospholipase D (PLD) enzyme. aocs.org This pathway results in an ethanolamine (B43304) head group. In contrast, N-isobutyl decanamide possesses an isobutyl amide head group. This structural difference makes it unlikely that N-isobutyl decanamide is a product of the PLD-mediated hydrolysis of NAPE. aocs.org It is therefore probable that alkamides have an alternative biosynthetic origin within the plant families where they are found. aocs.org

Enzymatic and Chemical Derivation from Unsaturated Alkamide Precursors

While the complete de novo biosynthesis in plants is still being researched, N-isobutyl decanamide can be derived from more complex, unsaturated alkamides through reduction reactions.

N-isobutyl decanamide can be synthesized through the catalytic reduction of affinin, also known as spilanthol. oup.commdpi.comacs.orgnih.govresearchgate.netnih.govnih.gov Affinin is a highly unsaturated alkamide found in plants like Heliopsis longipes. nih.govmdpi.com This process typically involves the use of a catalyst, such as palladium on carbon, to reduce the double bonds present in the acyl chain of affinin, resulting in the saturated N-isobutyl decanamide. acs.orgnih.govnih.gov This synthetic route has been utilized in research to produce N-isobutyl decanamide for studies on its biological activity. oup.commdpi.comnih.govoup.com

The reduction of affinin can proceed through intermediates, such as N-isobutyl-2E-decenamide, before reaching the final saturated product, N-isobutyl decanamide. acs.orgnih.govresearchgate.netnih.gov

The structural characteristics of alkamides, such as the length of the acyl chain and the nature of the amide moiety, are critical determinants of their biological activity. oup.com The biosynthesis of these diverse molecules is influenced by the availability of specific fatty acid precursors and amine donors. researchgate.netmdpi.com For instance, the presence of unsaturated C10 fatty acid precursors and isobutylamine (derived from valine) would be prerequisites for the biosynthesis of affinin and, by extension, N-isobutyl decanamide. aocs.orgfrontiersin.org

The derivatization of affinin to N-isobutyl decanamide is governed by the presence of multiple carbon-carbon double bonds in the acyl chain of affinin, which are susceptible to catalytic hydrogenation. acs.orgnih.govresearchgate.netnih.gov The isobutyl amide group, on the other hand, remains intact during this process.

Biological Roles and Molecular Mechanisms of N Isobutyl Decanamide

Regulation of Plant Morphogenesis and Development by N-Isobutyl Decanamide (B1670024)

N-Isobutyl decanamide, a member of the alkamide class of lipid signaling molecules, has been identified as a significant regulator of plant growth and development. This compound influences a wide array of morphogenetic processes, from the intricate architecture of the root system to the development of shoot organs. Its effects are often dose-dependent and involve complex signaling pathways, notably interacting with nitric oxide (NO) signaling.

Root System Architecture Modulation

N-Isobutyl decanamide plays a crucial role in shaping the root system architecture of plants, such as Arabidopsis thaliana. Its influence extends to primary root growth, the formation and emergence of lateral and adventitious roots, and the elongation of root hairs. Many of these effects are mediated through the induction of nitric oxide, a key signaling molecule in plant development.

Primary Root Growth Dynamics

The effect of N-Isobutyl decanamide on primary root growth is concentration-dependent. While lower concentrations can sometimes have a neutral or slightly stimulatory effect, higher concentrations are generally inhibitory. For instance, in Arabidopsis thaliana, concentrations of 25 µM and 50 µM N-Isobutyl decanamide have been shown to inhibit primary root growth researchgate.net. This inhibition is associated with an accumulation of nitric oxide in the primary root tip researchgate.netnih.gov. The morphogenetic effects of N-Isobutyl decanamide on primary root growth can be mimicked by nitric oxide donors and diminished by nitric oxide scavengers, providing strong evidence for the involvement of NO in this process nih.govresearchgate.net.

Table 1: Effect of N-Isobutyl Decanamide on Primary Root Length in Arabidopsis thaliana

| Concentration of N-Isobutyl Decanamide (µM) | Primary Root Length (mm) | Standard Error |

|---|---|---|

| 0 (Control) | 18.2 | ± 0.8 |

| 12.5 | 16.5 | ± 0.7 |

| 25 | 11.3 | ± 0.5 |

| 50 | 8.1 | ± 0.4 |

Data is illustrative and based on findings from Méndez-Bravo et al., 2010.

Lateral Root Formation and Emergence

N-Isobutyl decanamide is a potent promoter of lateral root formation and emergence. Studies have demonstrated that this compound increases the number of emerged lateral roots and lateral root density in a dose-dependent manner researchgate.net. This stimulation of lateral root development is also linked to the accumulation of nitric oxide in developing lateral roots nih.govresearchgate.net. The signaling pathway for N-Isobutyl decanamide-induced lateral root formation appears to act downstream or independently of traditional auxin-responsive gene expression researchgate.netnih.gov. Mutants with defects in nitric oxide biosynthesis or signaling show a reduced response to N-Isobutyl decanamide in terms of lateral root formation nih.govresearchgate.net.

Table 2: Influence of N-Isobutyl Decanamide on Lateral Root Development in Arabidopsis thaliana

| Concentration of N-Isobutyl Decanamide (µM) | Total Emerged Lateral Roots | Lateral Root Density (LR/cm) |

|---|---|---|

| 0 (Control) | 5.2 | 0.29 |

| 12.5 | 8.1 | 0.49 |

| 25 | 12.5 | 1.11 |

| 50 | 15.3 | 1.89 |

Data is illustrative and based on findings from Méndez-Bravo et al., 2010.

Adventitious Root Development

The formation of adventitious roots, which arise from non-root tissues like the hypocotyl, is also significantly promoted by N-Isobutyl decanamide. In Arabidopsis thaliana explants, the application of N-Isobutyl decanamide leads to an increased number of adventitious roots nih.govmdpi.com. This effect is correlated with an accumulation of nitric oxide in the zones where adventitious roots are formed researchgate.netnih.gov. The stimulatory effect of N-Isobutyl decanamide on adventitious root branching is diminished with the application of a nitric oxide scavenger, highlighting the critical role of NO in this developmental process nih.gov.

Root Hair Elongation

N-Isobutyl decanamide has been observed to stimulate the elongation of root hairs. This effect can be quite significant, with treatments leading to a four- to five-fold increase in root hair length compared to control plants researchgate.net. The stimulation of root hair growth by N-Isobutyl decanamide suggests its role in enhancing the plant's capacity for nutrient and water absorption researchgate.net.

Shoot Development and Organogenesis

The influence of N-Isobutyl decanamide extends to the aerial parts of the plant, affecting shoot biomass and organ development in a manner that is highly dependent on its concentration.

In Arabidopsis thaliana, the response to exogenous N-Isobutyl decanamide ranges from growth promotion to severe inhibition and altered morphology. At a concentration of 28 µM, an interesting phenomenon of ectopic organogenesis is observed, where leaf blade-like structures, complete with trichomes, develop on the adaxial side of petioles of rosette leaves. This suggests that N-Isobutyl decanamide can reprogram differentiated petiole cells to initiate the formation of new organs.

The impact on shoot biomass reflects this dose-dependent effect. In regenerated A. thaliana plants, concentrations of 12 and 24 µM N-Isobutyl decanamide have been shown to significantly increase shoot fresh weight compared to control plants. However, concentrations of 48 and 60 µM lead to a decrease in shoot biomass.

Table 3: Dose-Dependent Effects of N-Isobutyl Decanamide on Arabidopsis Shoot Morphology

| Concentration (µM) | Observed Effects |

|---|---|

| 28 | Ectopic organogenesis on petioles, resembling leaf blades. |

| 56 | Smaller plant size, shorter and thicker petioles, dark green leaves, callus-like structures on leaves. |

| 112 | Severely impaired growth, compact rosette, round leaves, short petioles, fleshy and chlorotic cotyledons. |

Data is illustrative and based on findings from López-Bucio et al., 2007.

Induction of Callus-like Structures

N-Isobutyl decanamide has been observed to induce the formation of callus-like structures in plants. When Arabidopsis thaliana seedlings are exposed to increased concentrations of this alkamide in the growth medium, the development of these unorganized cell masses can be seen on both roots and leaves researchgate.net. Specifically, plants treated with 56 μM N-isobutyl decanamide were noted to form these structures over the surfaces of their leaves researchgate.net. This response indicates that N-isobutyl decanamide can stimulate cell proliferation in a manner that deviates from typical organized development, leading to the formation of callus tissue. The induction of callus is a significant morphogenetic response, suggesting an influence of the compound on fundamental cellular processes that govern plant tissue organization nih.gov.

Ectopic Organ Formation (e.g., Blades, Tumorous Tissue)

A notable effect of N-isobutyl decanamide on plant development is the induction of ectopic organs. In Arabidopsis seedlings grown on a medium containing 28 μM of the compound, ectopic organogenesis was observed on the adaxial (upper) side of the petioles of rosette leaves researchgate.net. These outgrowths were not merely undifferentiated tissue; they resembled a leaf blade, even showing the presence of trichomes on their adaxial surface researchgate.net. This suggests that N-isobutyl decanamide can reprogram differentiated petiole cells, causing them to re-enter a developmental pathway and form new, out-of-place organs researchgate.net. Furthermore, research on Arabidopsis mutants with increased sensitivity to alkamides has revealed that these plants can exhibit tumorous shoot development, further highlighting the compound's potent effects on morphogenesis targetmol.commedkoo.com.

Influence on Plant Biomass Production

Effect of N-Isobutyl Decanamide on A. thaliana Biomass

| Concentration (μM) | Effect on Shoot Fresh Weight | Effect on Root Fresh Weight |

|---|---|---|

| 12 | Significant Increase | Gradual Increase |

| 24 | Significant Increase | Gradual Increase |

| 36 | Data not specified | Gradual Increase |

| 48 | Decrease | Data not specified |

| 60 | Decrease | No Significant Decrease |

Cellular Proliferation and Differentiation Processes

N-isobutyl decanamide significantly impacts the fundamental processes of cellular proliferation and differentiation in plants, leading to the observed morphogenetic changes like callus formation and ectopic organogenesis.

Modulation of Cell Division Markers (e.g., CycB1:uidA)

The formation of callus-like structures and ectopic organs induced by N-isobutyl decanamide is linked to its ability to modulate the cell cycle. In normally developing mature plant organs, cell division typically ceases researchgate.net. However, in the presence of N-isobutyl decanamide, this changes. Studies using the cell cycle marker CycB1:uidA, which indicates cells undergoing division, revealed that clusters of cells expressing this marker were present in the epidermis of mature leaves and within the callus-like structures of treated plants researchgate.net. The GUS staining associated with the marker was observed over a wider region than in untreated plants, suggesting that cells are not exiting the cell cycle as they normally would during development researchgate.net. Further research showed that while N-isobutyl decanamide treatment can inhibit the primary root meristem, this effect can be reversed by nitric oxide (NO) scavengers, restoring the proliferative capacity as revealed by the expression of CycB1:uidA oup.com.

Alteration of Cell Fate Determination

The ectopic formation of blade-like structures on petioles suggests that N-isobutyl decanamide can alter cell fate determination researchgate.net. Petiole cells, which are normally differentiated for a support and transport function, can be diverted toward a different developmental fate, that of forming a leaf blade researchgate.net. This implies that the compound can override the established developmental programming of differentiated cells, or perhaps reprogram them to initiate de novo organ formation researchgate.net. Cell fate determination in plants is a complex process governed by intricate networks of transcription factors and signaling molecules frontiersin.orgnih.gov. The ability of N-isobutyl decanamide to interfere with these established pathways highlights its role as a potent bioactive molecule that can influence the identity and function of plant cells frontiersin.org.

Interplay with Phytohormonal Signaling Pathways

N-isobutyl decanamide's effects on plant development are mediated through its interaction with key signaling pathways, particularly those involving nitric oxide (NO) and its relationship with phytohormones like auxins and cytokinins.

The alterations in root system architecture induced by N-isobutyl decanamide, such as the inhibition of primary root growth and the promotion of lateral and adventitious roots, are strongly correlated with the accumulation of NO researchgate.netoup.comcabidigitallibrary.org. The application of N-isobutyl decanamide leads to increased NO levels in the primary root tip and at the sites of lateral and adventitious root initiation oup.com. The morphogenetic effects of the alkamide are diminished when NO scavengers are applied, providing strong evidence that NO acts as an intermediate in the alkamide signaling pathway oup.comcabidigitallibrary.org.

While many of the developmental changes induced by N-isobutyl decanamide, such as lateral root formation, are phenotypically similar to the effects of auxin, evidence suggests that the alkamide acts independently of the primary auxin signaling pathway nih.gov. Studies using auxin-responsive marker genes like DR5:uidA and BA3:uidA showed that N-isobutyl decanamide failed to induce their expression cabidigitallibrary.orgnih.gov. Furthermore, auxin-resistant mutants remained sensitive to the alkamide, indicating that its mechanism is not mediated by known auxin signaling components nih.gov. It is proposed that N-isobutyl decanamide and its interacting signal, NO, act downstream or independently of auxin-responsive gene expression to promote the formation of lateral root primordia oup.comcabidigitallibrary.org.

There is also evidence suggesting an interaction with cytokinin signaling. N-alkylamides have been shown to stimulate adventitious root formation by targeting cytokinin receptors in Arabidopsis researchgate.netresearchgate.net. This suggests that N-isobutyl decanamide may exert its influence by modulating the perception or transduction of cytokinin signals, which are known to play a crucial role in regulating cell division and differentiation in plants nih.govfrontiersin.org.

Cytokinin Signaling Integration

N-Isobutyl decanamide's influence on plant development is closely linked to the cytokinin signaling pathway, a critical regulator of cell division and differentiation in plants.

Interaction with Cytokinin Receptors (e.g., CRE1, AHK2, AHK3)

Research has shown that the biological activity of N-isobutyl decanamide is dependent on functional cytokinin receptors. In the plant model Arabidopsis thaliana, the effects of N-isobutyl decanamide are mediated through the putative cytokinin receptors CRE1 (also known as AHK4), AHK2, and AHK3. nih.govoup.com Studies using mutants of these receptors have demonstrated their collective and redundant roles in the response to this compound.

While single and double mutants for these receptors still exhibit responses to N-isobutyl decanamide, a triple mutant lacking all three receptors (cre1-12 ahk2-2 ahk3-3) shows insensitivity to the compound. nih.gov This insensitivity is observed in the absence of callus-like structure formation in roots and the lack of lateral root proliferation and ectopic outgrowths in leaves, even at high concentrations of N-isobutyl decanamide. nih.gov These findings strongly suggest that these three cytokinin receptors are essential for the proliferative responses induced by N-isobutyl decanamide. nih.gov

Regulation of Cytokinin-Responsive Gene Expression (e.g., ARR5:uidA)

N-Isobutyl decanamide has been found to activate the transcription of cytokinin-responsive genes. A key marker for cytokinin signaling is the ARR5 gene, a member of the Arabidopsis Response Regulator family. The expression of a reporter gene fusion, ARR5:uidA, is enhanced in both roots and shoots of Arabidopsis seedlings treated with N-isobutyl decanamide. nih.govoup.com This activation of a primary-response gene to cytokinin indicates that N-isobutyl decanamide's effects on cell proliferation and differentiation likely involve the cytokinin signaling pathway. oup.com

Interestingly, the pattern of ARR5:uidA induction by N-isobutyl decanamide differs from that of exogenously applied cytokinin. For instance, a 28 μM treatment with N-isobutyl decanamide strongly induces ARR5:uidA expression in proliferating tissues like adventitious roots and lateral root primordia, but not in the central region of the root or the root-shoot junction. oup.com

Role in Meristematic Activity Control

The interaction of N-isobutyl decanamide with the cytokinin signaling pathway is crucial for its role in controlling meristematic activity and differentiation processes. nih.gov The phytohormone cytokinin is known to play a positive role in the function of shoot meristems, which are responsible for the generation of all post-embryonic aerial organs. nih.gov The severe reduction in meristem size in mutants lacking cytokinin receptors highlights the necessity of cytokinin for meristem activity. nih.gov

By influencing cytokinin signaling, N-isobutyl decanamide can induce proliferative activity, leading to the formation of callus-like structures on primary roots and disorganized tumorous tissue on the leaf lamina. nih.gov This suggests that N-isobutyl decanamide is part of a class of signaling compounds that modulate meristematic activity during plant development through the cytokinin pathway. nih.gov

Nitric Oxide (NO) as a Signaling Intermediate

Nitric oxide (NO), a reactive free radical, acts as a crucial signaling molecule in plants, mediating a wide range of physiological processes. cmbr-journal.com Research has identified NO as a key intermediate in the signaling cascade initiated by N-isobutyl decanamide, particularly in regulating root system architecture.

Induction and Accumulation of Nitric Oxide

Application of N-isobutyl decanamide to Arabidopsis seedlings leads to the accumulation of nitric oxide. nih.govoup.com This accumulation is particularly noticeable in the primary root tip and in developing lateral roots. nih.govoup.com The use of the fluorescent probe 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA) has allowed for the visualization and quantification of this NO induction. oup.comresearchgate.net Studies have shown a correlation between the concentration of N-isobutyl decanamide applied and the intensity of NO fluorescence in root tips, which in turn is related to the inhibition of primary root growth and an increase in lateral root formation. researchgate.net

Mediation of Root Architectural Responses via NO

Nitric oxide is a critical mediator of the changes in root system architecture (RSA) induced by N-isobutyl decanamide. Both N-isobutyl decanamide and NO donors, such as sodium nitroprusside (SNP) and S-nitroso-N-acetylpenicillamine (SNAP), modulate RSA in a similar dose-dependent manner by inhibiting primary root growth and promoting the formation of lateral root primordia. nih.govcabidigitallibrary.org

The essential role of NO in this process is further supported by several lines of evidence:

The morphogenetic effects of N-isobutyl decanamide are diminished when NO scavengers are co-applied. nih.govoup.com

Mutants defective in NO biosynthesis (nia1 nia2) or signaling (Atnoa1) show reduced lateral root responses to N-isobutyl decanamide. nih.govoup.com

An alkamide-resistant mutant (drr1) is less sensitive to the effects of NO donors on both primary root growth and lateral root primordia induction. nih.gov

These findings provide compelling evidence that NO acts as an intermediate signaling molecule in the pathway through which N-isobutyl decanamide adjusts the root system architecture in Arabidopsis. nih.govcabidigitallibrary.org

Genetic Basis of NO Involvement (e.g., NIA1, NIA2, AtNOA1)

The signaling pathway of N-Isobutyl decanamide involves nitric oxide (NO), and genetic studies have identified key genes responsible for this connection. Research using Arabidopsis thaliana mutants has elucidated the roles of nitrate (B79036) reductase genes (NIA1 and NIA2) and the AtNOA1 (NITRIC OXIDE-ASSOCIATED 1) gene in mediating the plant's response to this alkamide. nih.govoup.comresearchgate.net

In studies investigating root system architecture, mutants defective in NO biosynthesis (nia1 nia2) and NO signaling (Atnoa1) were treated with N-Isobutyl decanamide. nih.govoup.comoup.com While the inhibition of primary root growth in these mutants was indistinguishable from that in wild-type plants, they exhibited significantly reduced lateral root responses. nih.govoup.comresearchgate.net This finding indicates that NIA1, NIA2, and AtNOA1 are crucial components for the N-Isobutyl decanamide-induced formation of lateral roots, a process mediated by nitric oxide. oup.comresearchgate.net These genes function as important factors in the signal transduction cascade that allows the plant to adjust its root architecture in response to the alkamide. nih.govoup.com

Genetic Components in N-Isobutyl Decanamide-Induced Root Response

| Gene/Mutant | Function | Response to N-Isobutyl Decanamide | Reference |

|---|---|---|---|

| NIA1, NIA2 | Encode nitrate reductase, involved in NO biosynthesis. | Mutants show reduced lateral root formation but normal primary root growth inhibition. | nih.govoup.comresearchgate.net |

| AtNOA1 | Involved in NO signaling. | Mutants show reduced lateral root formation but normal primary root growth inhibition. | nih.govoup.comresearchgate.net |

Jasmonic Acid (JA) Biosynthesis and Signaling Activation

N-Isobutyl decanamide is a potent activator of defense-related responses in plants, primarily through the stimulation of the jasmonic acid (JA) signaling pathway. nih.govresearchgate.net Global gene expression analysis in Arabidopsis thaliana seedlings treated with N-Isobutyl decanamide revealed a significant upregulation of transcriptional networks associated with plant defense, with the JA pathway being central to this response. nih.govscience.gov This activation leads to enhanced resistance against certain pathogens, such as the necrotizing fungus Botrytis cinerea. nih.govresearchgate.net

Transcriptional Regulation of JA Biosynthetic Genes

A key molecular effect of N-Isobutyl decanamide is the broad transcriptional induction of genes involved in JA biosynthesis. nih.gov Studies have shown that treatment with this alkamide leads to an increase in the expression of nearly all genes that encode the biosynthetic enzymes for JA production. nih.govresearchgate.net This comprehensive upregulation of the JA biosynthetic pathway at the transcript level is a foundational step in the plant's response to the compound, leading to the subsequent accumulation of the hormone. nih.gov

Endogenous Accumulation of Jasmonic Acid

The transcriptional activation of JA biosynthetic genes directly correlates with a measurable increase in the endogenous levels of jasmonic acid. nih.gov Quantification by gas chromatography coupled to mass spectrometry (GC-MS) has confirmed that treating Arabidopsis seedlings with N-Isobutyl decanamide results in a significant, nearly two-fold, increase in JA accumulation compared to control groups. nih.gov This buildup of endogenous JA serves as a critical signal, activating downstream defense responses and the expression of JA-responsive genes. nih.gov

Interaction with Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., MPK6)

The signaling cascade initiated by N-Isobutyl decanamide and mediated by jasmonic acid intersects with the mitogen-activated protein kinase (MAPK) pathway. Specifically, the MAP kinase MPK6 has been identified as a necessary component for the alkamide-induced defense response. nih.gov Experiments using an Arabidopsis mpk6 mutant demonstrated that, unlike wild-type plants, it was unable to mount a successful defense against the fungus Botrytis cinerea even after being treated with N-Isobutyl decanamide. nih.govresearchgate.net This evidence suggests that N-Isobutyl decanamide modulates defense responses against necrotrophic pathogens through signaling pathways that are dependent on both jasmonic acid and the regulatory action of MPK6. nih.govresearchgate.net

Summary of N-Isobutyl Decanamide Effects on the Jasmonic Acid Pathway

| Molecular/Biological Effect | Observation | Key Interacting Component | Reference |

|---|---|---|---|

| Transcriptional Regulation | Upregulation of nearly all JA biosynthetic genes. | JA biosynthetic enzymes | nih.govresearchgate.net |

| Hormone Accumulation | Nearly two-fold increase in endogenous JA levels. | Jasmonic Acid (JA) | nih.gov |

| Downstream Signaling | Alkamide-induced defense requires MPK6. | MPK6 | nih.govresearchgate.net |

Independence from Auxin Signaling Pathways

While N-Isobutyl decanamide significantly influences plant development, particularly root architecture, its mechanism of action appears to be independent of the canonical auxin signaling pathway. nih.govoup.com Detailed analysis of its molecular footprint shows that the developmental changes it induces, along with the signaling of its collaborators nitric oxide and jasmonic acid, occur either downstream or entirely separate from auxin-responsive gene expression. nih.govoup.comresearchgate.net

Lack of Induction of Auxin-Responsive Gene Markers

To verify its independence from auxin signaling, researchers have utilized auxin-responsive gene markers, such as DR5:uidA and BA3:uidA. nih.govoup.com Studies have shown that treatment with N-Isobutyl decanamide, as well as its signaling partners JA and NO, fails to induce the expression of these markers. nih.govresearchgate.net This lack of activation of well-established auxin-responsive genes provides compelling evidence that N-Isobutyl decanamide promotes processes like lateral root formation through a signaling pathway that does not rely on the transcriptional machinery of auxin. nih.govoup.com

Response in Auxin-Resistant Mutants

Research into the effects of N-isobutyl decanamide on plant development has utilized auxin-resistant mutants to elucidate its mode of action. Studies on Arabidopsis thaliana have identified a mutant, named decanamide resistant root (drr1), which shows resistance to the primary root growth inhibition typically caused by N-isobutyl decanamide. nih.govupm.es When these drr1 mutants were treated with exogenous auxin, they displayed similar primary root growth inhibition and lateral root formation as wild-type seedlings. nih.gov

This finding is critical because it suggests that N-isobutyl decanamide and auxin influence root architecture through distinct signaling pathways. nih.gov The resistance of the drr1 mutant is specific to the alkamide and other structurally related signals, but not to auxin, indicating that the DRR1 locus is not a central component of the auxin response pathway. nih.govbiotech-spain.com Instead, it appears to be a key element in a separate signaling cascade that perceives and transduces the N-isobutyl decanamide signal to modulate root development. upm.es This genetic evidence provides a clear distinction between the mechanisms governing alkamide-induced and auxin-induced developmental responses in plants.

Role in Plant Immunity and Defense Responses

N-Isobutyl decanamide is an active participant in the plant's defense system, enhancing its resilience against various pathogens through multiple mechanisms.

Conferring Resistance Against Necrotrophic Fungi (e.g., Botrytis cinerea)

N-Isobutyl decanamide has been demonstrated to confer significant resistance in plants against the necrotrophic fungus Botrytis cinerea, the causal agent of grey mold disease. researchgate.net In controlled experiments, Arabidopsis thaliana leaves pre-treated with N-isobutyl decanamide showed a marked reduction in necrotic symptoms upon inoculation with B. cinerea spores compared to untreated controls. researchgate.netnih.gov This protective effect is associated with the activation of the jasmonic acid (JA) signaling pathway, a crucial hormonal cascade in plant defense against necrotrophic pathogens. researchgate.net The application of N-isobutyl decanamide primes the plant, leading to a more robust and effective defense response upon subsequent pathogen attack, thereby limiting tissue damage and disease progression. researchgate.net

Table 1: Effect of N-Isobutyl Decanamide Pre-treatment on Botrytis cinerea Infection

| Treatment Group | Observation | Outcome | Reference |

|---|---|---|---|

| Control (Solvent only) | Inoculated with B. cinerea spores | Higher percentage of leaves with necrotic symptoms and larger lesion sizes. | researchgate.net |

| N-Isobutyl Decanamide (30 µM) | Pre-incubated for 24h, then inoculated with B. cinerea spores | Significantly lower percentage of leaves with necrotic symptoms and reduced lesion size. | researchgate.net |

Broad-Spectrum Antimicrobial Activities (Fungistatic and Bacteriostatic)

While N-isobutyl decanamide clearly enhances plant resistance to specific pathogens like B. cinerea, current research has primarily focused on its role as a signaling molecule that activates endogenous plant defense pathways rather than as a direct, broad-spectrum antimicrobial agent. Studies on various N-substituted amides of long-chain fatty acids have shown that structural features, such as the presence of an epoxy group, can contribute to a broad spectrum of antimicrobial activity. targetmol.com However, detailed investigations into the direct fungistatic or bacteriostatic properties of N-isobutyl decanamide itself are not extensively documented in the reviewed literature. Its principal role in plant immunity appears to be the potentiation of the plant's own defense machinery.

Involvement of Oxidative Burst and Reactive Oxygen Species (ROS) Generation (e.g., H2O2)

A key component of the plant's initial defense response is the oxidative burst, a rapid and transient production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). nih.gov This process is critical for signaling and for directly combating pathogens. nih.gov While direct studies linking N-isobutyl decanamide to the immune oxidative burst are emerging, there is strong evidence of its ability to induce ROS and related signaling molecules in developmental contexts.

Treatment of Arabidopsis with N-isobutyl decanamide leads to the accumulation of nitric oxide (NO), a key signaling molecule that often works in concert with ROS. biotech-spain.comresearchgate.netcabidigitallibrary.org Furthermore, both NO and H2O2 have been identified as intermediates in alkamide-induced root development processes. researchgate.net The production of ROS in plant immunity is largely mediated by membrane-bound enzymes called respiratory burst oxidase homologs (RBOHs). nih.gov Given that N-isobutyl decanamide can trigger the generation of ROS messengers like H2O2, it is plausible that it contributes to the activation of the defense-related oxidative burst by influencing the activity of these enzymatic systems, thereby priming the plant for a more rapid and potent response to pathogen attack.

Interaction with Plant Senescence Processes (e.g., DRR1 Locus)

The DRR1 locus, identified through the isolation of the N-isobutyl decanamide-resistant drr1 mutant, plays a crucial role not only in root development but also in the regulation of plant senescence. upm.esresearchgate.net The drr1 mutants exhibit a notable phenotype of increased longevity, with delayed hormone-induced and age-dependent senescence compared to wild-type plants. nih.gov

This genetic evidence indicates that N-isobutyl decanamide is involved in senescence-related pathways and that DRR1 is a key component mediating these effects. researchgate.net The modulation of senescence is linked to the jasmonic acid (JA) signaling pathway, which is also activated by N-isobutyl decanamide to confer disease resistance. nih.gov The DRR1 locus thus appears to be an important node integrating signals from lipid amides like N-isobutyl decanamide with hormonal pathways that control both developmental processes, such as lateral root formation, and whole-plant processes like senescence. researchgate.net

Table 2: Phenotypes of the drr1 Mutant in Response to N-Isobutyl Decanamide and Senescence

| Phenotype | Wild-Type Response | drr1 Mutant Response | Implication | Reference |

|---|---|---|---|---|

| Primary Root Growth with N-Isobutyl Decanamide | Inhibited | Resistant to inhibition | DRR1 mediates alkamide-induced root growth response. | nih.govupm.es |

| Age-Dependent Senescence | Normal onset | Delayed; increased longevity | DRR1 is a crucial component in the regulation of plant senescence. | nih.govresearchgate.net |

| Hormone-Induced Senescence (with JA) | Severe senescence symptoms | Reduced senescence symptoms | DRR1 links alkamide and JA signaling in modulating senescence. | researchgate.net |

Comparative Analysis with Structurally Related Lipid Amides

N-Isobutyl decanamide belongs to a larger class of small lipid signaling molecules that includes N-acylethanolamines (NAEs) and the bacterial quorum-sensing signals, N-acyl-homoserine lactones (AHLs). A comparative analysis reveals shared structural features, overlapping perception mechanisms, and both common and distinct biological functions.

Structurally, all three classes of molecules possess a hydrophobic acyl chain of varying length and a more polar headgroup, connected by an amide bond. nih.gov This structural similarity suggests the potential for common recognition and signaling mechanisms within the plant. Indeed, the drr1 mutant, which is resistant to N-isobutyl decanamide, also shows reduced sensitivity to C10-AHL, indicating a genetic interaction in the plant's response to both alkamides and AHLs. nih.govresearchgate.net

Furthermore, the enzyme Fatty Acid Amide Hydrolase (FAAH) in plants is known to degrade NAEs to regulate their activity. nih.gov This same enzyme can also hydrolyze AHLs, suggesting that plants may perceive and modulate the signals from these bacterial molecules by degrading them via the FAAH pathway. nih.govnih.gov

Functionally, both N-isobutyl decanamide and NAEs can modulate root system architecture and defense responses. nih.gov For instance, both compounds can induce resistance to the necrotrophic fungus Botrytis cinerea. nih.gov However, their roles can also diverge. While NAEs promote defense against necrotrophic fungi, they have been shown to suppress defense against certain hemi-biotrophic bacteria, highlighting the complexity and context-dependency of these lipid signals in plant immunity. nih.gov This comparative analysis underscores a sophisticated inter-kingdom signaling landscape where plants can perceive and respond to a variety of structurally related lipid amides from both endogenous and environmental sources to fine-tune their development and defense.

N-Acylethanolamines (NAEs)

N-Acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a variety of physiological processes in animals and plants. A well-known example is N-arachidonoylethanolamine, or anandamide, which is an endogenous cannabinoid that binds to cannabinoid receptors. nih.gov The biological actions of NAEs are terminated by enzymatic hydrolysis, primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH). researchgate.net

FAAH is an integral membrane protein that breaks down NAEs into their constituent fatty acids and ethanolamine (B43304), thus regulating their signaling activity. researchgate.net Inhibition of FAAH leads to an accumulation of NAEs, which can potentiate their biological effects. This mechanism is a target for the development of therapeutic agents for pain, inflammation, and anxiety. nih.gov While N-isobutyl decanamide is structurally related to NAEs, direct evidence of its ability to inhibit FAAH or otherwise modulate the endocannabinoid system is not yet established in the scientific literature. The potential for such interactions remains an area of interest for future research.

Table 1: Key Components of the N-Acylethanolamine (NAE) Signaling System

| Component | Function | Relevance to N-Isobutyl Decanamide |

| N-Acylethanolamines (NAEs) | Endogenous lipid signaling molecules (e.g., anandamide). | Structural similarity suggests potential for interaction. |

| Fatty Acid Amide Hydrolase (FAAH) | Primary enzyme for NAE degradation. researchgate.net | A potential, though currently unconfirmed, target for N-Isobutyl decanamide. |

| Cannabinoid Receptors (CB1, CB2) | Receptors for certain NAEs like anandamide. nih.gov | Potential indirect modulation if N-Isobutyl decanamide affects NAE levels. |

N-Acyl-L-homoserine Lactones (AHLs)

N-Acyl-L-homoserine lactones (AHLs) are a class of signaling molecules produced by Gram-negative bacteria to regulate gene expression in a population-density-dependent manner, a process known as quorum sensing. nih.gov Quorum sensing allows bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. nih.gov Therefore, the inhibition of quorum sensing is a promising strategy for controlling bacterial infections. nih.govmdpi.com

The structural similarity of N-isobutyl decanamide to AHLs, particularly in its acyl chain, suggests that it may interfere with AHL-mediated quorum sensing. While direct studies on N-isobutyl decanamide are limited, research on structurally related compounds provides strong evidence for this potential mechanism. For instance, N-decanoyl cyclopentylamide, which also possesses a 10-carbon acyl chain, has been identified as a potent inhibitor of quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov

In P. aeruginosa, quorum sensing is controlled by two main AHL-regulated systems, the las and rhl systems. nih.gov N-decanoyl cyclopentylamide has been shown to inhibit the expression of genes regulated by both of these systems. nih.gov The inhibitory effect is concentration-dependent, with specific half-maximal inhibitory concentrations (IC50) determined for key reporter genes in these pathways. nih.gov

Table 2: Inhibitory Activity of N-Decanoyl Cyclopentylamide on Quorum Sensing in Pseudomonas aeruginosa

| Reporter Gene Fusion | Quorum Sensing System | IC50 (µM) |

| lasB-lacZ | las | 80 |

| rhlA-lacZ | rhl | 90 |

Data sourced from a study on N-decanoyl cyclopentylamide, a structural analog of N-isobutyl decanamide. nih.gov

The interference with these signaling pathways by N-decanoyl cyclopentylamide suggests that it acts by competing with the native AHLs for binding to their cognate receptor proteins, LasR and RhlR. nih.gov Given the structural conservation of the decanamide moiety, it is plausible that N-isobutyl decanamide could exert a similar antagonistic effect on AHL receptors, thereby disrupting bacterial communication and attenuating virulence. This potential anti-quorum sensing activity makes N-isobutyl decanamide a compound of interest for the development of novel anti-infective strategies.

Genetic and Molecular Dissection of N Isobutyl Decanamide Action

Characterization of Alkamide-Resistant Mutants (e.g., decanamide (B1670024) resistant root 1 (drr1))

To understand the mechanisms governing plant responses to alkamides, researchers have isolated mutants that show resistance to N-isobutyl decanamide. A key mutant identified through a screen for continued primary root growth in the presence of high concentrations of the alkamide is the decanamide resistant root 1 (drr1) mutant. oup.comuni.lu This recessive, single-gene mutation has provided significant insights into the genetic control of alkamide action. oup.com

The drr1 mutant exhibits several distinct phenotypes when exposed to N-isobutyl decanamide compared to wild-type plants. While wild-type seedlings show inhibited primary root growth and a proliferation of lateral roots, drr1 mutants are resistant to this primary root growth inhibition. oup.comresearchgate.net In concentrations of 20, 25, and 30 µM of N-isobutyl decanamide, drr1 primary roots are significantly longer than those of wild-type plants. oup.com

Furthermore, drr1 mutants fail to increase lateral root formation in response to the alkamide. researchgate.net In fact, under normal growth conditions without the alkamide, drr1 mutants develop a long primary root but with noticeably fewer lateral roots, indicating that the DRR1 locus is important for normal lateral root development. researchgate.net The mutant also shows reduced sensitivity to the promotion of lateral root primordia (LRP) by nitric oxide (NO) donors. nih.govoup.com

Beyond the root system, the drr1 mutation affects senescence. When grown in soil, drr1 mutants exhibit dramatically increased longevity. uni.lu They also show reduced symptoms of senescence in detached leaf assays when treated with N-isobutyl decanamide or jasmonic acid, suggesting that DRR1 is a positive regulator of senescence modulated by these signaling molecules. researchgate.netnih.gov

| Phenotype | Wild-Type Response to N-Isobutyl Decanamide | drr1 Mutant Response to N-Isobutyl Decanamide |

|---|---|---|

| Primary Root Growth | Inhibited at high concentrations | Resistant to inhibition oup.comresearchgate.net |

| Lateral Root Formation | Promoted | Reduced formation; fails to increase in response uni.luresearchgate.net |

| Senescence | Promoted | Delayed/Reduced uni.lunih.gov |

The drr1 locus was identified as a single recessive trait through genetic screening of Arabidopsis seedlings. oup.com Segregation analysis of F2 progeny from crosses between drr1 and wild-type plants grown on medium containing N-isobutyl decanamide showed a 1:3 ratio of mutant to wild-type phenotype, confirming it as a single-gene mutation. oup.com

Functional characterization revealed that DRR1 is required at an early stage of pericycle cell activation for the formation of lateral root primordia in response to N-isobutyl decanamide. oup.comuni.lu This suggests DRR1 is a crucial component in the signaling cascade that translates the alkamide signal into a developmental response in the root. The reduced sensitivity of drr1 mutants to both the alkamide and bacterial quorum-sensing signals (N-decanoyl-l-homoserine lactone) points to a potential genetic link in how plants perceive and respond to these small lipid amides. oup.com The locus also appears to integrate signals from jasmonic acid, as evidenced by the altered senescence and lateral root response to this hormone in the mutant. oup.comuni.lu

Mutational Analysis of Hormone Signaling Pathways

N-isobutyl decanamide action is intricately linked with several key plant hormone signaling pathways. Analysis of mutants defective in cytokinin, nitric oxide, and jasmonic acid signaling has revealed critical points of interaction and dependency.

There is strong evidence for the involvement of cytokinin signaling in mediating the developmental effects of N-isobutyl decanamide. This was investigated using Arabidopsis mutants lacking one, two, or all three of the primary cytokinin receptors: CRE1 (also known as AHK4), AHK2, and AHK3. oup.comnih.gov

Single mutants, such as cre1-12 or ahk3-3, showed a 20% to 30% reduced sensitivity to callus formation induced by N-isobutyl decanamide. oup.com The ahk2-2 single mutant and double mutant combinations involving ahk2-2 displayed even greater resistance. oup.com The most profound effect was observed in the cre1-12 ahk2-2 ahk3-3 triple mutant, which was completely insensitive to the alkamide. oup.comnih.gov These triple mutant plants showed a total lack of callus-like structure formation in roots and leaves and no induction of lateral root proliferation when treated with N-isobutyl decanamide. oup.com These findings indicate that the three cytokinin receptors have redundant functions in mediating alkamide responses and are essential for these proliferative processes. oup.com

| Mutant | Response to N-Isobutyl Decanamide |

|---|---|

| cre1, ahk3 (single mutants) | Reduced sensitivity to callus formation oup.com |

| ahk2 (single mutant) | Increased resistance to callus formation oup.com |

| Double mutants (involving ahk2) | Increased resistance to callus formation oup.com |

| cre1 ahk2 ahk3 (triple mutant) | Insensitive; no callus formation or lateral root proliferation oup.comnih.gov |

Nitric oxide (NO) has been identified as a key signaling intermediate in the N-isobutyl decanamide pathway that alters root system architecture. nih.govoup.com The application of N-isobutyl decanamide correlates with NO accumulation in the primary root tip and in developing lateral roots. nih.govoup.com

To investigate this link, mutants defective in NO biosynthesis (nia1 nia2, deficient in nitrate (B79036) reductase) and NO signaling (Atnoa1) were analyzed. nih.govoup.com When treated with the alkamide, both nia1 nia2 and Atnoa1 mutants showed primary root growth inhibition similar to wild-type seedlings. nih.govoup.com However, they exhibited reduced lateral root responses, confirming that NO is a necessary component for alkamide-induced lateral root formation but not for the inhibition of primary root growth. oup.comoup.com In contrast, the drr1 mutant was found to be less sensitive to both primary root growth inhibition and lateral root primordia induction by NO donors, placing DRR1 as a potential modulator of NO sensing or response. researchgate.netnih.gov

| Mutant | Response to N-Isobutyl Decanamide |

|---|---|

| nia1 nia2 | Normal primary root inhibition; reduced lateral root promotion nih.govoup.com |

| Atnoa1 | Normal primary root inhibition; reduced lateral root promotion nih.govoup.com |

| drr1 | Reduced sensitivity to NO donors for both primary root inhibition and lateral root promotion nih.govoup.com |

N-isobutyl decanamide treatment activates jasmonic acid (JA) biosynthesis and signaling pathways, which is linked to plant defense responses. plos.orgnih.gov Whole-genome transcriptional profiling showed that N-isobutyl decanamide induces the expression of genes involved in JA production and response. nih.gov This activation leads to an accumulation of JA and confers resistance to necrotrophic fungal pathogens like Botrytis cinerea. plos.orgnih.gov

The role of the JA signaling pathway was confirmed using mutants such as jar1 (JASMONATE RESISTANT 1) and coi1 (CORONATINE INSENSITIVE 1), which are essential for JA sensitivity and signaling. researchgate.net When treated with N-isobutyl decanamide, wild-type plants showed increased resistance to B. cinerea. In contrast, the jar1 and coi1 mutants failed to resist the fungal attack, even with alkamide treatment. researchgate.net This demonstrates that the N-isobutyl decanamide-induced resistance to this pathogen requires a fully functional and intact JA signaling pathway. researchgate.netresearchgate.net

| Mutant | Response to N-Isobutyl Decanamide + B. cinerea |

|---|---|

| jar1 | Failed to resist pathogen attack researchgate.net |

| coi1 | Failed to resist pathogen attack researchgate.net |

MAP Kinase Pathway Mutants (e.g., mpk6)

Mitogen-activated protein (MAP) kinase cascades are fundamental signaling pathways in plants, mediating responses to a variety of external and internal stimuli, including pathogen attacks and abiotic stress. Research has indicated that the effects of N-isobutyl decanamide are linked to these pathways. Specifically, the MAP kinase 6 (mpk6) mutant in Arabidopsis thaliana has been instrumental in elucidating this connection.

Studies have shown that mpk6 mutants are compromised in their defense responses when treated with N-isobutyl decanamide. For instance, when challenged with the necrotrophic fungus Botrytis cinerea, wild-type Arabidopsis plants treated with N-isobutyl decanamide show significantly reduced necrosis and fungal proliferation. nih.govnih.gov However, mpk6 mutants, even when supplied with N-isobutyl decanamide, are unable to effectively defend against the fungal attack. nih.govnih.govresearchgate.net This suggests that a functional MPK6 protein is a necessary component for the N-isobutyl decanamide-induced resistance to certain pathogens. nih.govnih.govfrontiersin.org The involvement of MPK6 indicates that N-isobutyl decanamide likely triggers a signaling cascade that is dependent on this specific MAP kinase to activate downstream defense mechanisms. nih.govnih.gov

Auxin Pathway Mutants (e.g., aux1-7, eir1-1, axr4-2)

The plant hormone auxin is a critical regulator of numerous developmental processes, particularly root architecture. The interaction between N-isobutyl decanamide and the auxin pathway has been explored using various mutants with defects in auxin transport and signaling.

Mutants with altered auxin influx, such as aux1-7, have been studied to understand how N-isobutyl decanamide influences root development. The AXR4 gene product is important for normal auxin sensitivity and is believed to be involved in the proper functioning or localization of the AUX1 auxin influx carrier. nih.govnih.gov Double mutant analysis of axr4 and aux1-7 has revealed complex genetic interactions, suggesting that their gene products are both crucial for processes like lateral root formation and auxin-responsive root elongation. nih.gov While direct studies linking the response of aux1-7, eir1-1, and axr4-2 mutants specifically to N-isobutyl decanamide are not extensively detailed in the provided search results, the compound's known effects on root architecture, including the promotion of lateral root formation, strongly imply an interaction with the auxin signaling network. cabidigitallibrary.org For example, N-isobutyl decanamide has been shown to promote lateral root primordia formation, a process heavily regulated by auxin. cabidigitallibrary.org However, some evidence suggests that N-isobutyl decanamide may act downstream or independently of auxin-responsive gene expression to promote lateral root formation. cabidigitallibrary.orgresearchgate.net

Transcriptomic and Gene Expression Profiling in Response to N-Isobutyl Decanamide

Global Gene Expression Changes (e.g., Microarray Analysis)

To comprehend the molecular mechanisms underlying the physiological effects of N-isobutyl decanamide, global gene expression analyses have been conducted in plants like Arabidopsis thaliana. These transcriptomic studies, including microarray analyses, have revealed that N-isobutyl decanamide treatment leads to significant changes in the expression of a wide array of genes. nih.govnih.gov

A key finding from these analyses is the overrepresentation of defense-responsive transcriptional networks among the differentially expressed genes. nih.govnih.gov Specifically, genes encoding enzymes involved in the biosynthesis of jasmonic acid (JA), a key hormone in plant defense, show increased expression. nih.govnih.gov This upregulation of JA biosynthesis genes correlates with an accumulation of JA itself, as well as other signaling molecules like nitric oxide (NO) and hydrogen peroxide (H₂O₂). nih.govnih.gov These findings provide a molecular basis for the observed N-isobutyl decanamide-induced resistance to necrotrophic fungi and highlight its role as a potent elicitor of plant defense responses. nih.govresearchgate.net

The table below summarizes the key functional categories of genes that are differentially regulated in Arabidopsis thaliana in response to N-isobutyl decanamide treatment, as identified through global gene expression analysis.

| Functional Category | General Response to N-Isobutyl Decanamide | Associated Molecules | Implicated Biological Process |

| Defense Response | Upregulation | Pathogenesis-Related (PR) Proteins, Phytoalexins | Plant Immunity, Resistance to Pathogens |

| Jasmonic Acid (JA) Biosynthesis | Upregulation | LOXs, AOC2, OPR3 | Hormone-mediated Defense Signaling |

| Stress Response | Upregulation | Heat Shock Proteins, Detoxification Enzymes | Abiotic and Biotic Stress Tolerance |

| Hormone Signaling | Modulation | Genes related to Auxin, Ethylene, and Salicylic (B10762653) Acid pathways | Crosstalk between signaling pathways |

| Secondary Metabolism | Upregulation | Enzymes for flavonoid and phenylpropanoid synthesis | Production of antimicrobial compounds |

Identification of Defense-Responsive Transcriptional Networks

Further analysis of transcriptomic data has allowed for the identification of specific transcriptional networks that are activated by N-isobutyl decanamide. This involves recognizing co-regulated genes and the transcription factors that likely control their expression. These networks are crucial for orchestrating a coordinated defense response.

Advanced Analytical and Omics Approaches in N Isobutyl Decanamide Research

Chromatographic and Spectrometric Quantification Methods

Accurate quantification of N-Isobutyl decanamide (B1670024) in various biological and environmental matrices is crucial for pharmacokinetic, metabolic, and mechanistic studies. Gas and liquid chromatography coupled with mass spectrometry are the gold standards for this purpose, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like N-Isobutyl decanamide. The methodology involves the separation of the analyte in a gaseous mobile phase followed by its detection based on its mass-to-charge ratio.

Sample Preparation: Prior to GC-MS analysis, samples containing N-Isobutyl decanamide typically undergo an extraction step to isolate the analyte from the matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For biological samples, a protein precipitation step may be necessary. The choice of solvent and extraction conditions is critical to ensure high recovery of the analyte. For instance, a common approach involves extraction with an organic solvent like methanol, followed by concentration and filtration before injection into the GC-MS system nih.gov.

Instrumentation and Analysis: The extracted sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and affinities. For N-Isobutyl decanamide, a non-polar or medium-polarity column is typically employed. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds.

Following separation, the analyte enters the mass spectrometer. In Electron Impact Mass Spectrometry (EIMS), the molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, is used for identification. For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect only specific fragment ions of N-Isobutyl decanamide, thereby increasing sensitivity and reducing background noise.

Typical GC-MS Parameters for Amide Compound Analysis

| Parameter | Setting |

|---|---|

| Column | Rxi-624sil MS, 60m x 0.32mm, 1.8 µm film thickness |

| Injector Temperature | 230–280 °C |

| Oven Program | Initial 40–60 °C (hold 2–4 min), ramp 10–25 °C/min to 260–290 °C (hold 1–3 min) |

| Carrier Gas | Helium, 1–1.3 ml/min |

| Ionization Mode | Electron Impact (EI) |

| Ionizing Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Acquisition Mode | SCAN (qualitative), SIM (quantitative) |

This table presents a generalized set of parameters based on methods for similar amide compounds nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the premier analytical method for quantifying fatty acid amides in complex biological matrices due to its exceptional sensitivity and selectivity nih.gov. This technique is well-suited for N-Isobutyl decanamide, which may not be sufficiently volatile for GC-MS without derivatization.

Sample Preparation: Similar to GC-MS, sample preparation for LC-MS involves extraction, with LLE and SPE being common choices. For biological fluids like plasma or urine, protein precipitation is a critical first step nih.gov. The use of stable isotopically labeled internal standards is highly recommended for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response nih.gov.

Instrumentation and Analysis: In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a column (e.g., C18) by a liquid mobile phase gradient researchgate.netresearchgate.net.

The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. For quantitative analysis, a triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the protonated molecule of N-Isobutyl decanamide), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific product ions for detection. This two-stage filtering provides very high selectivity and sensitivity nih.gov.

Typical LC-MS/MS Parameters for Fatty Acid Amide Quantification

| Parameter | Setting |

|---|---|

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole or Q-TOF |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 0.001–0.01 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 0.005–0.02 µg/mL researchgate.net |

This table presents typical parameters and performance characteristics based on published methods for fatty acid amides researchgate.netresearchgate.net.

Microscopic Localization and Imaging Techniques

Visualizing the subcellular localization of N-Isobutyl decanamide or its metabolic products is essential for understanding its biological function. Advanced microscopy techniques, such as multiphoton and confocal microscopy, are powerful tools for this purpose, although their application to small lipid molecules often requires the use of fluorescent probes.

Multiphoton fluorescence microscopy (MPFM), particularly two-photon microscopy, offers several advantages for imaging in biological tissues, including deeper penetration, reduced phototoxicity, and inherent optical sectioning. While direct imaging of N-Isobutyl decanamide is not feasible, MPFM can be employed to visualize its effects on cellular structures or to track fluorescently labeled analogs.

Recent advancements have seen the development of two-photon fluorescent probes for imaging enzymes that metabolize fatty acid amides, such as fatty acid amide hydrolase (FAAH) nih.govacs.org. These probes can be used to study how N-Isobutyl decanamide might interact with these enzymatic pathways in live neurons and brain tissues nih.govacs.org. For instance, a study could involve treating cells with N-Isobutyl decanamide and then using a two-photon probe to observe any changes in FAAH activity, providing indirect evidence of the compound's mechanism of action. Similarly, fluorescent probes designed to target lipid droplets could be used to see if N-Isobutyl decanamide influences lipid storage, with MPFM enabling in vivo imaging of these dynamics nih.gov.

Confocal microscopy is a widely used technique for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens. In the context of N-Isobutyl decanamide research, confocal microscopy can be used for live-cell imaging to study its effects on cellular processes in real-time.

As with MPFM, direct visualization of N-Isobutyl decanamide is challenging. However, fluorescently labeled fatty acid conjugates have been successfully used to image their accumulation and trafficking in live cells using confocal microscopy researchgate.netnih.govepfl.ch. A similar approach could be developed for N-Isobutyl decanamide, where a fluorescent tag is attached to the molecule to track its uptake and subcellular destination. For example, BODIPY-labeled fatty acids have been used to monitor fatty acid uptake and accumulation in cardiomyocytes nih.gov.

Furthermore, confocal microscopy is instrumental in reporter studies where a fluorescent protein (e.g., Green Fluorescent Protein, GFP) is used to report the expression of a gene of interest. If N-Isobutyl decanamide is hypothesized to regulate the expression of a particular gene, a reporter construct can be created where the promoter of that gene drives the expression of GFP. Cells containing this construct can then be treated with N-Isobutyl decanamide, and any changes in GFP fluorescence can be monitored by live-cell confocal microscopy, providing spatial and temporal information on gene expression changes.

Reporter Gene Expression Analysis

Reporter gene assays are a powerful tool for studying the regulation of gene expression. These assays involve linking a regulatory DNA sequence of interest (e.g., a promoter) to a gene that encodes an easily detectable protein (the reporter). While specific reporter gene assays directly investigating N-Isobutyl decanamide are not widely documented, the principles of this technique are highly applicable to studying its effects on cellular signaling pathways that culminate in changes in gene transcription.

A common type of reporter is the luciferase enzyme, which produces light in the presence of its substrate youtube.comyoutube.com. To investigate the effect of N-Isobutyl decanamide on a specific signaling pathway, cells can be transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter that is responsive to that pathway. A second plasmid containing a different reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell number youtube.com.

After treatment with N-Isobutyl decanamide, the cells are lysed, and the activities of both luciferases are measured. An increase or decrease in the ratio of the experimental reporter to the control reporter indicates that N-Isobutyl decanamide activates or inhibits the signaling pathway, respectively. This approach can be used to screen for pathways affected by N-Isobutyl decanamide in a high-throughput manner. For example, it has been used to identify amidase enzymes by linking the product of the enzymatic reaction to the activation of a reporter gene nih.gov.

Illustrative Data from a Hypothetical Reporter Gene Assay

| Treatment | Promoter-Driven Luciferase Activity (RLU) | Constitutive Luciferase Activity (RLU) | Normalized Reporter Activity (Fold Change) |

|---|---|---|---|

| Vehicle Control | 15,000 | 10,000 | 1.0 |

| N-Isobutyl decanamide (1 µM) | 45,000 | 9,800 | 3.06 |

| N-Isobutyl decanamide (10 µM) | 92,000 | 10,100 | 6.07 |

| Positive Control Activator | 120,000 | 9,900 | 8.08 |

This table presents hypothetical data illustrating how N-Isobutyl decanamide could induce a dose-dependent increase in the expression of a target gene in a dual-luciferase reporter assay.

Metabolomics for Downstream Product Analysis

Metabolomics involves the comprehensive analysis of the small molecules (metabolites) within a biological system. This approach is essential for understanding the downstream biochemical effects of N-isobutyl decanamide, particularly its influence on signaling molecules that regulate plant defense and development.

Phytohormones are key regulators of plant physiology, and their levels are often altered in response to signaling molecules like N-isobutyl decanamide. Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are critical signaling compounds involved in plant defense responses. nih.govresearchgate.net Research has shown that alkamides can activate JA biosynthesis and its associated signaling pathways.

The quantification of these hormones is typically achieved using highly sensitive mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govunito.it These techniques allow for the precise measurement of JA and SA levels in plant tissues following treatment with N-isobutyl decanamide, providing direct evidence of its role in modulating these defense-related pathways. nih.govresearchgate.net

Table 2: Representative Changes in Phytohormone Levels Post N-Isobutyl Decanamide Treatment :--|:--|:--|:-- | Phytohormone | Analytical Method | Control (ng/g FW) | N-Isobutyl Decanamide Treated (ng/g FW) | | Jasmonic Acid (JA) | LC-MS/MS | 15.2 ± 2.1 | 45.8 ± 3.5 | | Salicylic Acid (SA) | GC-MS | 22.5 ± 2.8 | 25.1 ± 3.0 | Data are illustrative and represent typical expected changes based on published research.

Reactive nitrogen species (RNS), particularly nitric oxide (NO), are crucial signaling molecules involved in a wide array of plant physiological processes. researchgate.net N-isobutyl decanamide has been shown to induce the accumulation of NO in the primary root tip and in developing lateral roots. This NO accumulation is directly correlated with the morphological changes induced by the alkamide, such as the promotion of lateral root formation.

The primary method for visualizing and quantifying NO in plant cells is through the use of fluorescent probes. Diaminofluoresceins, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2DA), are cell-permeable compounds that are non-fluorescent until they react with NO within the cell. interchim.frnih.govnih.gov This reaction forms a highly fluorescent triazole derivative, which can be detected via fluorescence microscopy, allowing for the precise localization of NO production in response to N-isobutyl decanamide. researchgate.netinterchim.frnih.gov